molecular formula C18H10Br2FN3S B2647872 (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile CAS No. 864923-50-2

(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2647872
CAS RN: 864923-50-2
M. Wt: 479.17
InChI Key: FWBAMDRIIBLOJK-FMIVXFBMSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar acrylonitrile group and the halogen substituents would likely make the compound relatively polar. This could affect its solubility, boiling point, and other physical properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compound Synthesis : Compounds similar to "(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile" have been synthesized for their potential applications in pharmaceutical chemistry. These compounds, including thiazoline and thiophene derivatives, exhibit antifungal and antimicrobial properties, highlighting their importance in developing new therapeutic agents (Gomha, Abdel‐Aziz, 2012).
  • Antioxidant Activity : The synthesis of thiazolidin-4-one derivatives demonstrates their promising antioxidant activity. Such research underscores the compound's role in addressing oxidative stress-related conditions (El Nezhawy et al., 2009).

Biomedical Applications

  • Antimicrobial and Antifungal Evaluation : Novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing the sulfonamide moiety have shown significant antimicrobial and antifungal activities, indicating the potential of such compounds in treating infections (Darwish et al., 2014).
  • Photoluminescence and Optoelectronic Applications : Certain derivatives exhibit green fluorescence and good thermal stability, making them suitable for optoelectronic devices and photoluminescence applications. This area of research offers insights into the material science applications of these compounds (Xu, Yu, Yu, 2012).

Material Science and Photophysics

  • Nonlinear Optical Limiting : Thiophene dyes derived from acrylonitrile compounds have shown enhanced nonlinear optical limiting behavior, suggesting their use in protecting optical sensors and human eyes, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it has biological activity, it could interact with various enzymes or receptors in the body. The bromine and fluorine atoms could form halogen bonds with proteins, influencing the compound’s biological activity .

properties

IUPAC Name

(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br2FN3S/c19-13-3-1-2-11(6-13)17-10-25-18(24-17)12(8-22)9-23-16-5-4-14(20)7-15(16)21/h1-7,9-10,23H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBAMDRIIBLOJK-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile

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